

# Application Note: Quantification of Cynarine using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Cynarine	
Cat. No.:	B1669658	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**Cynarine** (1,3-dicaffeoylquinic acid) is a biologically active phenolic compound predominantly found in artichoke (Cynara scolymus L.).[1][2] It is known for its choleretic, hepatoprotective, and antioxidant properties.[3] Accurate and precise quantification of **cynarine** in various matrices, including biological samples and plant extracts, is crucial for pharmacokinetic studies, quality control of herbal products, and drug development. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the determination of **cynarine**.

# Experimental Protocols Sample Preparation

The sample preparation method should be chosen based on the matrix. Below are protocols for plasma and plant extracts.

1.1. Solid-Phase Extraction (SPE) for Plasma Samples[1][3]

This method is suitable for cleaning up biological samples like plasma to remove interfering substances.[1][3]



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- Rat plasma
- Tris/HCl buffer (2M, pH 8.75)
- Alumina
- Phosphoric acid (0.4 M)
- Water (ultrapure)
- Vortex mixer
- Centrifuge

### Protocol:

- In a microcentrifuge tube, mix 70 μL of rat plasma with 30 μL of Tris/HCl buffer (pH 8.75; 2M).
- Add 20 mg of alumina to the mixture.
- Vortex the mixture for 5 minutes.
- Centrifuge at 10,000 x g for 5 minutes.
- Discard the supernatant. Wash the precipitate with 1 mL of water and centrifuge again.
- To elute cynarine, add 70 μL of phosphoric acid (0.4 M) to the precipitate.
- Vortex for 5 minutes and then centrifuge at 10,000 x g for 5 minutes.
- Collect the supernatant and inject a 20 μL aliquot into the HPLC system.
- 1.2. Liquid-Liquid Extraction (LLE) for Plasma Samples[4]
- Materials:



- Plasma sample
- Ethyl acetate
- Protocol:
  - Mix the plasma sample with ethyl acetate.
  - Vortex thoroughly to ensure proper mixing and extraction.
  - Centrifuge to separate the organic and aqueous layers.
  - Collect the ethyl acetate (organic) layer containing the analyte.
  - Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
- 1.3. Extraction from Plant Material (Artichoke Leaves)[5][6]
- Materials:
  - Dried and powdered artichoke leaves
  - 80% Methanol or 50% Acetone solution
  - Ultrasonic bath
  - Centrifuge or filtration apparatus
- Protocol:
  - Weigh a suitable amount of powdered plant material.
  - Add a specific volume of 80% methanol or 50% acetone solution.
  - Ultrasonicate at a controlled temperature (e.g., 50°C) for a specified time (e.g., 20 minutes) to enhance extraction.
  - Centrifuge the mixture at a high speed (e.g., 6000 rpm) for 5 minutes or filter to separate the solid and liquid phases.[6]



 The supernatant/filtrate can be directly injected or further diluted with the mobile phase before HPLC analysis.

# **Standard Solution Preparation**

- Stock Solution: Prepare a stock solution of cynarine at a concentration of 0.1 mg/mL in a 1:1
   (v/v) mixture of methanol and water.[1]
- Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to create a calibration curve over the desired concentration range (e.g., 0.038 - 1.25 μg/mL or 31.5 - 73.5 μg/mL).[1][7]

## **HPLC Chromatographic Conditions**

Two different sets of chromatographic conditions are presented below, which can be adapted based on the available equipment and specific application.

Method 1: For Biological Samples[1]

- HPLC System: A ternary pumping unit with a UV detector.
- Column: Ib-Sil ODS (250 mm x 4.6 mm, 5 μm dp) reversed-phase column.
- Mobile Phase: A mixture of water, methanol, and acetic acid in a ratio of 78.5:20:2.5 (v/v/v).
- Flow Rate: 1.3 mL/min.
- Detection Wavelength: 316 nm.
- Injection Volume: 20 μL.
- Column Temperature: Ambient (18-25 °C).

Method 2: For Plant Extracts[7]

- HPLC System: HPLC with a Photodiode Array (PDA) detector.
- Column: Shim-pack GISS C18 column (2.1 mm x 100 mm, 1.9 μm particle size).



• Mobile Phase: A mixture of methanol and 5% acetic acid solution in a ratio of 10:90 (v/v).

• Flow Rate: 1.5 mL/min.

• Detection Wavelength: 325 nm.

• Column Temperature: 30 °C.

## **Data Presentation**

The performance of the HPLC method for **cynarine** quantification is summarized in the tables below.

**Table 1: Linearity and Sensitivity of Cynarine** 

**Ouantification** 

Method Reference	Linearity Range (μg/mL)	Correlation Coefficient (r²)	Limit of Detection (LOD) (µg/mL)	Limit of Quantification (LOQ) (µg/mL)
Biological Samples[1]	0.038 - 1.25	0.9961	0.02	0.038
Biological Samples[4]	1.5625 - 50.0	0.9989	0.75	2.25
Plant Extracts[7]	31.5 - 73.5	0.9998	0.64	1.93

# Table 2: Accuracy and Precision of Cynarine Quantification in Plasma



Method Reference	Nominal Concentrati on (µg/mL)	Measured Concentrati on (µg/mL)	CV% (Precision)	Bias% (Accuracy)	Recovery%
[1]	0.039	0.04	4.80	2.56	63% - 76%
0.078	0.09	5.42	15.38		
0.625	0.65	2.21	4.00	_	
1.25	1.33	1.08	6.40	_	
[4]	Not specified	Not specified	< 10% (Intra- and Inter- day)	Not specified	67%

# **Visualizations**

The following diagrams illustrate the experimental workflow and the chemical structure of **cynarine**.



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Caption: Experimental workflow for the quantification of **cynarine** by HPLC.



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Caption: Chemical structure of Cynarine.

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